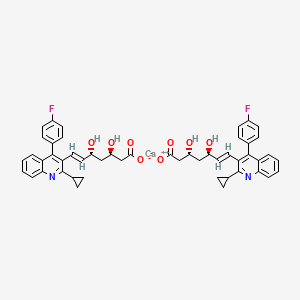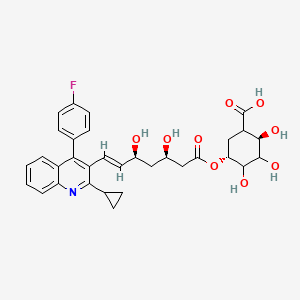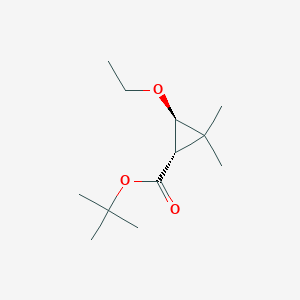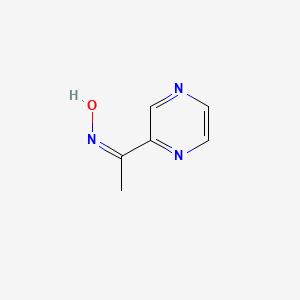
Adenosine-5',5''-d2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine-5’,5’'-d2 is a deuterated form of adenosine, a nucleoside that plays a crucial role in various physiological processes. This compound is characterized by the replacement of hydrogen atoms with deuterium at specific positions, which can influence its chemical properties and interactions. Adenosine itself is involved in energy transfer, signal transduction, and regulation of various cellular activities.
Mechanism of Action
Target of Action
Adenosine-5’,5’'-d2, a labeled analogue of Adenosine , primarily targets the adenosine receptors (ARs) in the body . These receptors are G-protein coupled receptors (GPCRs) and consist of four subtypes: A1, A2A, A2B, and A3 . These receptors are widely distributed in almost all cells and tissues of the body .
Mode of Action
Adenosine-5’,5’'-d2, similar to adenosine, interacts with its targets, the adenosine receptors, to modulate various physiological functions. It acts as a direct agonist at specific cell membrane receptors (A1 & A2) and influences the activity of these receptors . The A1 receptor is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue . This interaction results in changes such as depression of SA & AV nodal activity and antagonism of cAMP-mediated catecholamine stimulation of ventricular muscle .
Biochemical Pathways
Adenosine-5’,5’'-d2 affects several biochemical pathways. It plays a significant role in the cAMP pathway, which is a potent regulator of innate and adaptive immune cell functions . The activation of adenosine receptors can reduce and increase the intracellular cyclic adenosine-3, 5 monophosphate (cAMP) concentration via inhibiting or activating adenylate cyclase . This modulation of cAMP levels influences a variety of processes in the immune system .
Pharmacokinetics (ADME Properties)
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug are strongly influenced by its physicochemical properties . Adenosine, being a small molecule, likely follows these general principles.
Result of Action
The molecular and cellular effects of Adenosine-5’,5’'-d2 action are diverse due to the wide distribution of adenosine receptors. For instance, adenosine induces vasodilation of the arteries, thereby increasing blood flow and tissue oxygenation . It also inhibits the contraction of smooth muscle cells in coronary arteries, protecting the heart from ischemia and heart attacks . Furthermore, adenosine plays a significant role in regulating the immune response .
Action Environment
The action, efficacy, and stability of Adenosine-5’,5’‘-d2 can be influenced by various environmental factors. For instance, disruption of adenosine homeostasis in the brain under various pathophysiological conditions has been documented . Moreover, the extracellular cAMP-adenosine pathway can be influenced by β2-adrenoceptor agonists, which are used as bronchodilators for treatment of asthma and chronic respiratory diseases . Therefore, the environment in which Adenosine-5’,5’'-d2 acts can significantly impact its function.
Biochemical Analysis
Biochemical Properties
Adenosine-5’,5’'-d2, like its parent compound adenosine, interacts with a variety of enzymes, proteins, and other biomolecules. It is known to interact with adenosine receptors, which are G-protein-coupled receptors that mediate the effects of adenosine . These interactions can influence various biochemical reactions within the cell.
Cellular Effects
Adenosine-5’,5’'-d2 can have significant effects on various types of cells and cellular processes. For instance, adenosine is known to play a role in cellular energetics and is released from cells under physiological and pathophysiological conditions . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Adenosine-5’,5’‘-d2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Adenosine receptors, which Adenosine-5’,5’'-d2 likely interacts with, are coupled to cascades of intracellular cellular-response pathways .
Metabolic Pathways
Adenosine-5’,5’'-d2 is likely involved in similar metabolic pathways as adenosine. Adenosine is formed both intracellularly from 5’-AMP and extracellularly in the metabolism of nucleotides (ATP, ADP, AMP) released from the cell .
Subcellular Localization
Adenosine receptors, which Adenosine-5’,5’'-d2 likely interacts with, have been found on the plasma membrane of cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine-5’,5’'-d2 typically involves the incorporation of deuterium into the adenosine molecule. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a suitable catalyst. Another approach involves the use of deuterated reagents in the synthesis of adenosine from its precursors .
Industrial Production Methods
Industrial production of Adenosine-5’,5’'-d2 may involve large-scale catalytic exchange processes or the use of deuterated starting materials in the synthesis. The choice of method depends on factors such as cost, availability of deuterated reagents, and the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Adenosine-5’,5’'-d2 can undergo various chemical reactions, including:
Oxidation: Conversion to inosine or other oxidized derivatives.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Adenosine-5’,5’'-d2 can yield inosine, while reduction can produce dihydroadenosine derivatives .
Scientific Research Applications
Adenosine-5’,5’'-d2 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in studies of nucleoside metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of diagnostic assays and as a reference standard in quality control .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Adenosine-5’,5’'-d2 include other deuterated nucleosides and non-deuterated adenosine derivatives. Examples include:
Deuterated Inosine: Another deuterated nucleoside with similar applications in research.
Adenosine-5’-monophosphate: A phosphorylated derivative of adenosine involved in energy metabolism
Uniqueness
Adenosine-5’,5’'-d2 is unique due to its deuterium content, which can enhance its stability and alter its metabolic pathways compared to non-deuterated adenosine. This makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
82741-17-1 |
|---|---|
Molecular Formula |
C₁₀H₁₁D₂N₅O₄ |
Molecular Weight |
269.26 |
Synonyms |
9-β-D-Ribofuranosyl-9H-purin-6-amine-5’,5’’-d2; 9-β-D-Ribofuranosyladenine-5’,5’’-d2; Adenine Riboside-2’-d; Adenocard-5’,5’’-d2; Adenocor-5’,5’’-d2; Adenogesic-5’,5’’-d2; Adenoscan-5’,5’’-d2; Adrekar-5’,5’’-d2; Boniton-5’,5’’-d2; D-Adenosine-5’,5’’- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Z)-pent-2-en-2-yl]pyridine](/img/structure/B1146095.png)
![4-[[Carboxymethyl-[2-[carboxymethyl-[[2-methyl-3-oxido-5-(phosphonooxymethyl)pyridin-4-yl]methyl]amino]ethyl]amino]methyl]-2-methyl-5-(phosphonooxymethyl)pyridin-3-olate;manganese(2+)](/img/structure/B1146097.png)

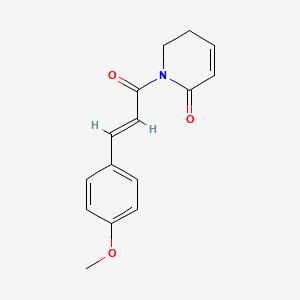
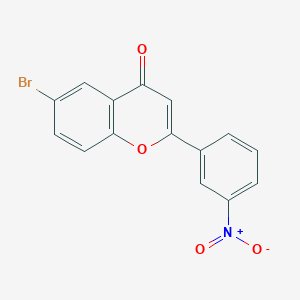
![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)
